2-Bromo-4-isopropylquinolin-6-amine
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Overview
Description
2-Bromo-4-isopropylquinolin-6-amine is a quinoline derivative that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. Quinoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry, synthetic organic chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isopropylquinolin-6-amine typically involves the bromination of 4-isopropylquinolin-6-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-isopropylquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-Bromo-4-isopropylquinolin-6-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug discovery, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in various chemical syntheses.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-isopropylquinolin-6-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Bromoquinoline: Another brominated quinoline derivative with similar chemical properties.
4-Isopropylquinoline: Lacks the bromine atom but shares the isopropyl group and quinoline core.
6-Aminoquinoline: Contains an amino group at the same position but lacks the bromine and isopropyl groups.
Uniqueness
2-Bromo-4-isopropylquinolin-6-amine is unique due to the combination of the bromine atom, isopropyl group, and amino group on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H13BrN2 |
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Molecular Weight |
265.15 g/mol |
IUPAC Name |
2-bromo-4-propan-2-ylquinolin-6-amine |
InChI |
InChI=1S/C12H13BrN2/c1-7(2)9-6-12(13)15-11-4-3-8(14)5-10(9)11/h3-7H,14H2,1-2H3 |
InChI Key |
XIDVKQIYDLCGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC2=C1C=C(C=C2)N)Br |
Origin of Product |
United States |
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